3,4-Dichloro Trazodone Dihydrochloride
描述
属性
分子式 |
C₁₉H₂₁Cl₂N₅O ·2HCi |
|---|---|
分子量 |
406.3123646 |
同义词 |
2-[3-[4-(3,4-Dichlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride; |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Antimicrobial Activity
- 3,4-Dichloro Derivatives in Phosphorothioates: In a study on salicylanilide derivatives, 3,4-dichloro-substituted compounds exhibited superior antimycobacterial activity against Mycobacterium tuberculosis (Mtb) compared to monosubstituted analogs. For example: Compound 1c (O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} diethyl phosphorothioate) showed a MIC of 4 µM, outperforming monosubstituted (3-Cl or 4-Cl) derivatives . Compound 1l (3,4-dichloro-substituted) demonstrated a MIC of 8 µM . This highlights the critical role of dual chloro-substituents in enhancing antimicrobial potency, likely due to increased membrane permeability or target affinity.
Antifungal Activity :
3,4-Dichloro derivatives also inhibited Candida albicans more effectively than 4-chloro or 4-fluoro analogs. In contrast, 2,4- or 2,5-dihydroxy substitutions showed poor activity .
Comparison with Trazodone Hydrochloride
The parent compound, Trazodone Hydrochloride (CAS 25332-39-2), lacks the 3,4-dichloro substitution and has a molecular weight of 408.3 g/mol . While its primary use is antidepressant, structural modifications like 3,4-dichloro substitution may alter serotonin receptor (5-HT₂A) binding kinetics or metabolic stability.
Structural Analogs with Dihydrochloride Salts
3,3'-Dichlorobenzidine Dihydrochloride
This compound (CAS 612-83-9) shares the "dihydrochloride" nomenclature but is structurally distinct. It is an industrial chemical regulated under toxic substance lists (e.g., TRI) due to carcinogenic risks .
Trazodone N-Oxide Hydrochloride
An impurity of Trazodone Hydrochloride (CAS 55290-66-9), this compound features an N-oxide modification rather than chloro-substitution. It serves as a reference standard in pharmaceutical quality control but lacks reported bioactivity .
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Substituent Position Matters: Dual 3,4-chloro substitution enhances antimicrobial activity compared to monosubstituted or alternative positions (e.g., 2,4-dichloro) .
- Dihydrochloride Salts : The dihydrochloride form improves solubility, which may enhance bioavailability in pharmaceutical applications .
- Knowledge Gaps: Limited data exist on the serotoninergic activity or metabolic profile of this compound compared to its parent compound.
准备方法
Reaction Initiation and Reflux Conditions
Intermediate A (100 g, 0.323 mol) and Intermediate B (52.4 g, 0.388 mol) are dissolved in isopropanol (1.5 L) with sodium hydroxide (29.7 g, 0.743 mol) under nitrogen protection. Reflux at 80–85°C for 26 hours achieves 98% conversion, as monitored by HPLC. The molar ratio of Intermediate B to A (1.2:1) ensures complete consumption of the chloropropyl side chain, minimizing dimerization byproducts.
Sequential Alkali Treatment for Impurity Control
Post-reflux, the mixture undergoes hot filtration at 60–70°C to remove insoluble salts, followed by a second alkali treatment with 10% aqueous NaOH (120 mL). Refluxing for 8 hours hydrolyzes residual N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine (Impurity X), reducing its concentration from 100 ppm to <2.5 ppm. This dual alkali strategy eliminates the need for additional purification steps, contrasting with earlier methods requiring column chromatography.
Crystallization and Acidification
Cooling the filtrate to 5°C induces crystallization of trazodone base, which is isolated in 92% yield (110 g, 0.296 mol). Subsequent reaction with 12 M HCl at pH 2.5–3.5 yields the hydrochloride salt with >99.5% purity by weight.
Table 1: Key Parameters in Batch Synthesis
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Intermediate B:A Ratio | 1.2:1 | Prevents residual Intermediate A |
| NaOH Stoichiometry | 2.3 eq relative to Intermediate A | Ensures complete deprotonation |
| Crystallization Temperature | 0–5°C | Maximizes crystal homogeneity |
Continuous Flow Reactor for High-Throughput Production
A breakthrough in trazodone synthesis involves a continuous flow system that reduces reaction times from hours to minutes. The method employs two feed streams:
Reactor Configuration and Feed Composition
-
Stream 1 : Aqueous solution of Intermediate B (0.5 M) with KOH (1.5 eq)
-
Stream 2 : Organic solution of Intermediate A (0.5 M) in toluene
Mixing at a 1:1 volumetric ratio in a microtubular reactor (ID = 1 mm) at 90°C achieves 99% conversion within 120 seconds residence time. The biphasic system enhances mass transfer, while the elevated temperature accelerates nucleophilic substitution without thermal degradation.
Phase Separation and Product Isolation
The effluent is phase-separated, with the organic layer concentrated to yield trazodone base (98% purity). Acidification with gaseous HCl in ethanol produces the hydrochloride salt with residual solvent levels <50 ppm, meeting ICH Q3C guidelines.
Solvent-Free Microwave Synthesis with Phase-Transfer Catalysis
A solvent-free approach using microwave irradiation achieves reaction completion in 15–30 minutes, contrasting with traditional 24-hour protocols.
Reaction Optimization
Environmental and Economic Advantages
Eliminating solvents reduces waste generation by 85% compared to batch processes. The method’s scalability was demonstrated in a 10 kg pilot run, achieving 89% yield with energy savings of 40%.
Comparative Analysis of Synthetic Methodologies
Table 2: Method Comparison
| Metric | Batch | Flow | Microwave |
|---|---|---|---|
| Reaction Time | 26 h | 2 min | 15 min |
| Yield | 92% | 99% | 89% |
| Purity | 99.5% | 98% | 97% |
| Solvent Consumption | 15 L/kg | 5 L/kg | 0.2 L/kg |
| Energy Use (kWh/kg) | 120 | 45 | 70 |
The flow reactor method excels in throughput (>100 kg/day), while microwave synthesis offers the lowest environmental footprint. Batch processing remains relevant for low-volume, high-purity applications.
Impurity Profiling and Control Strategies
All three methods target Impurity X, a genotoxic potential byproduct. Batch synthesis reduces it to <2.5 ppm via alkaline hydrolysis, while flow systems suppress its formation through precise stoichiometric control. Microwave methods achieve <10 ppm through rapid reaction kinetics limiting side reactions.
Industrial Scalability and Regulatory Considerations
Flow reactor technology has been adopted by two EU-approved API manufacturers, demonstrating compliance with ICH Q11 guidelines. Residual solvent analysis (GC-MS) confirms toluene levels <300 ppm in the flow-derived product, within permissible limits .
常见问题
Q. What are the established synthesis protocols for 3,4-Dichloro Trazodone Dihydrochloride, and how can purity be validated?
Methodological Answer: The synthesis of structurally related trazodone derivatives typically involves multi-step organic reactions, including condensation, hydrogenation, and salt formation. For example, sertraline hydrochloride synthesis (a related compound) involves condensation of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine, followed by hydrogenation and resolution . For this compound, analogous steps may include:
- Step 1: Condensation of a dichlorophenyl precursor with a heterocyclic amine.
- Step 2: Hydrochloride salt formation via ethanol-HCl solvent systems .
Purity Validation: - Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities.
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .
Q. How is the structural integrity of this compound confirmed in research settings?
Methodological Answer:
- Spectroscopic Techniques:
- Elemental Analysis (EA): Match experimental C, H, N, and Cl percentages with theoretical values.
- X-ray crystallography (if single crystals are obtainable) for definitive 3D structure elucidation .
Q. What in vitro models are appropriate for initial assessment of its biological activity?
Methodological Answer:
- Receptor Binding Assays: Screen for affinity to serotonin (5-HT) receptors, given trazodone’s known activity .
- Enzyme Inhibition Studies: Use fluorogenic substrates to test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- Cell-Based Assays:
- Neuroblastoma cell lines (e.g., SH-SY5Y) for neuropharmacological activity.
- HEK293 cells transfected with target receptors (e.g., 5-HT2A) to study signaling pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize acylation reactions by varying AlCl₃ concentration and reaction time .
- Continuous Flow Chemistry: Implement microreactors for exothermic steps (e.g., HCl salt formation) to enhance safety and reproducibility .
- Process Analytical Technology (PAT): Employ inline FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How should researchers address discrepancies in pharmacological data across studies?
Methodological Answer:
- Critical Data Triangulation:
- Control Standardization:
- Use reference compounds (e.g., trazodone hydrochloride) with well-characterized activity to calibrate experimental systems .
- Account for batch-to-batch variability in compound purity via rigorous QC protocols .
Q. What advanced strategies are used to study its interactions with molecular targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors (e.g., 5-HT transporter) .
- Cryo-Electron Microscopy (cryo-EM): Resolve ligand-receptor complexes at near-atomic resolution .
- Molecular Dynamics (MD) Simulations: Predict binding modes and stability of interactions using software like GROMACS or AMBER .
- Metabolomics: Profile downstream effects on cellular pathways via LC-MS-based untargeted metabolomics .
Data Contradiction and Reproducibility
Q. How can researchers resolve inconsistencies in reported metabolic pathways?
Methodological Answer:
- Isotope-Labeling Studies: Use ¹⁴C-labeled this compound to track metabolite formation in hepatocyte models .
- Cross-Species Comparisons: Test metabolism in human liver microsomes vs. mouse models to identify species-specific differences .
- Literature Mining: Systematically review existing data using tools like EPA’s TSCA Scope Document guidelines to exclude non-peer-reviewed or low-quality studies .
Q. What methodologies ensure reproducibility in preclinical neuropharmacology studies?
Methodological Answer:
- Standardized Behavioral Assays: Use validated tests (e.g., forced swim test for antidepressant activity) with strict inclusion/exclusion criteria for animal models .
- Blinded Experimentation: Implement blinding for data collection and analysis to reduce bias.
- Open Data Practices: Share raw datasets and analytical pipelines via repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
